{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride
Overview
Description
“{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride” is a chemical compound with the molecular formula C11H19ClN2 . It is a compound of interest in various fields, including pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of aniline derivatives with hydrazine . For instance, 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol, is synthesized from commercially available 2-ethylaniline . The process involves the preparation of a diazonium salt of aniline using HCl and sodium nitrite at lower temperature, followed by the reduction of the diazonium salt with sodium sulfite and concentrated H2SO4 .Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride” such as melting point, boiling point, density, and others are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of new 1,2,4-triazole Schiff base and amine derivatives with potential antibacterial, antiurease, and antioxidant activities was achieved using a similar compound, ethyl N′-furan-2-carbonylbenzohydrazonate (Sokmen et al., 2014).
- New quinazolines synthesized exhibited antimicrobial properties, highlighting the potential for similar compounds in pharmaceutical applications (Desai, Shihora, & Moradia, 2007).
- A study on the synthesis and characterization of heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Applications in Material Science
- Research on the pervaporation of hydrazine hydrate, relevant to the separation characteristics of membranes, indicated the potential application in chemical separations and material science (Satyanarayana & Bhattacharya, 2004).
- Synthesis of nanosized magnesium oxide as a catalyst in a four-component reaction, utilizing hydrazine hydrate, demonstrates the role of similar compounds in catalysis and material synthesis (Babaie & Sheibani, 2011).
Biological Activity
- Synthesis of Schiff and Mannich bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which could have implications for pharmacological research (Bekircan & Bektaş, 2008).
- Investigation into the anti-inflammatory, analgesic, and anticonvulsant activities of novel pyranopyrazoles, indicating the potential therapeutic applications of similar compounds (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Antidepressant Activity
- Synthesis and evaluation of antidepressant activity of some pyrazoline derivatives, highlighting the potential of similar compounds in mental health treatments (Prasad et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)ethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;/h4-9,13H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBROWRUJJXPPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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